1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea is a compound that belongs to the class of thioureas It features a chlorophenyl group and a methylpyrazol group, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea typically involves the reaction of 4-chlorobenzyl chloride with 1-methylpyrazole in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea involves its interaction with specific molecular targets. The chlorophenyl and methylpyrazol groups allow it to bind to enzymes or receptors, thereby modulating their activity. The thiourea moiety can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea
- 1-[(4-bromophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea
- 1-[(4-methylphenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential as a versatile intermediate in various synthetic pathways.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-18-9-11(8-17-18)7-16-13(19)15-6-10-2-4-12(14)5-3-10/h2-5,8-9H,6-7H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXTYQPNZRRQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=S)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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